

# Live-Cell Imaging of Mitochondrial Dynamics with MitoPerOx: Application Notes and Protocols

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## Compound of Interest

Compound Name: MitoPerOx

Cat. No.: B15557274

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## Introduction

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their morphology, distribution, and function. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, including energy production, calcium signaling, and apoptosis. Dysregulation of mitochondrial dynamics is implicated in a variety of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. **MitoPerOx** is a ratiometric, fluorescent probe specifically designed for the real-time visualization and quantification of lipid peroxidation within the mitochondria of living cells.<sup>[1][2]</sup> This powerful tool enables researchers to investigate the intricate relationship between mitochondrial oxidative stress and dynamics.

**MitoPerOx** is a lipophilic cation that accumulates in the mitochondria driven by the mitochondrial membrane potential.<sup>[1][2]</sup> It is derived from the C11-BODIPY(581/591) probe. In its reduced state, **MitoPerOx** fluoresces at approximately 590 nm. Upon oxidation by lipid peroxides, its fluorescence emission maximum shifts to approximately 520 nm.<sup>[1][2]</sup> This ratiometric readout allows for a quantitative assessment of mitochondrial lipid peroxidation, minimizing artifacts related to probe concentration, photobleaching, and mitochondrial mass.

## Data Presentation

The following tables provide examples of quantitative data that can be obtained using **MitoPerOx** to assess the impact of various treatments on mitochondrial lipid peroxidation.

Table 1: Quantification of Mitochondrial Lipid Peroxidation in response to Oxidative Stress

Treatment Group	Mean 520 nm/590 nm Fluorescence Ratio ( $\pm$ SEM)	Fold Change vs. Control	p-value
Control (Vehicle)	1.00 $\pm$ 0.05	1.0	-
Hydrogen Peroxide (100 $\mu$ M)	2.50 $\pm$ 0.15	2.5	<0.001
Rotenone (1 $\mu$ M)	1.80 $\pm$ 0.10	1.8	<0.01
Antimycin A (1 $\mu$ M)	2.10 $\pm$ 0.12	2.1	<0.01

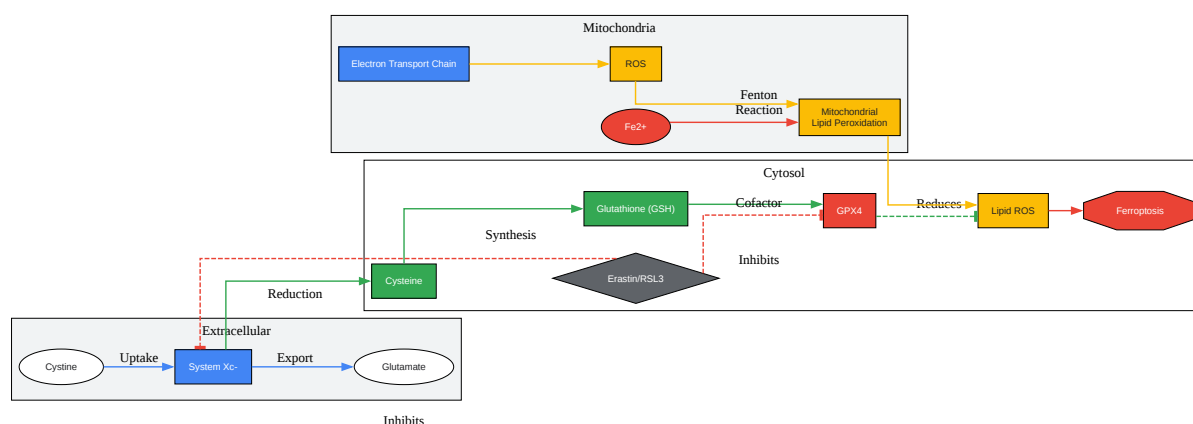
Table 2: Effect of Ferroptosis Inducers and Inhibitors on Mitochondrial Lipid Peroxidation

Treatment Group	Mean 520 nm/590 nm Fluorescence Ratio ( $\pm$ SEM)	Fold Change vs. Control	p-value
Control (Vehicle)	1.00 $\pm$ 0.06	1.0	-
Erastin (10 $\mu$ M)	3.20 $\pm$ 0.20	3.2	<0.001
RSL3 (1 $\mu$ M)	3.50 $\pm$ 0.25	3.5	<0.001
Erastin + Ferrostatin-1 (1 $\mu$ M)	1.20 $\pm$ 0.08	1.2	>0.05 (vs. Control)
RSL3 + Ferrostatin-1 (1 $\mu$ M)	1.35 $\pm$ 0.09	1.35	>0.05 (vs. Control)

## Signaling Pathways

Mitochondrial lipid peroxidation is a key event in several signaling pathways, most notably in the process of ferroptosis, a form of iron-dependent regulated cell death. The diagram below

illustrates the central role of mitochondrial lipid peroxidation in the ferroptosis signaling cascade.



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Caption: Ferroptosis signaling pathway highlighting mitochondrial lipid peroxidation.

## Experimental Protocols

### Protocol 1: Live-Cell Imaging of Mitochondrial Lipid Peroxidation with MitoPerOx

This protocol outlines the steps for staining cells with **MitoPerOx** and acquiring images using fluorescence microscopy.

Materials:

- **MitoPerOx** probe (stock solution in DMSO)
- Cell culture medium (phenol red-free recommended for imaging)
- Phosphate-buffered saline (PBS)
- Cells of interest cultured on glass-bottom dishes or coverslips
- Fluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission collection at ~520 nm and ~590 nm)
- Environmental chamber to maintain 37°C and 5% CO<sub>2</sub> during imaging

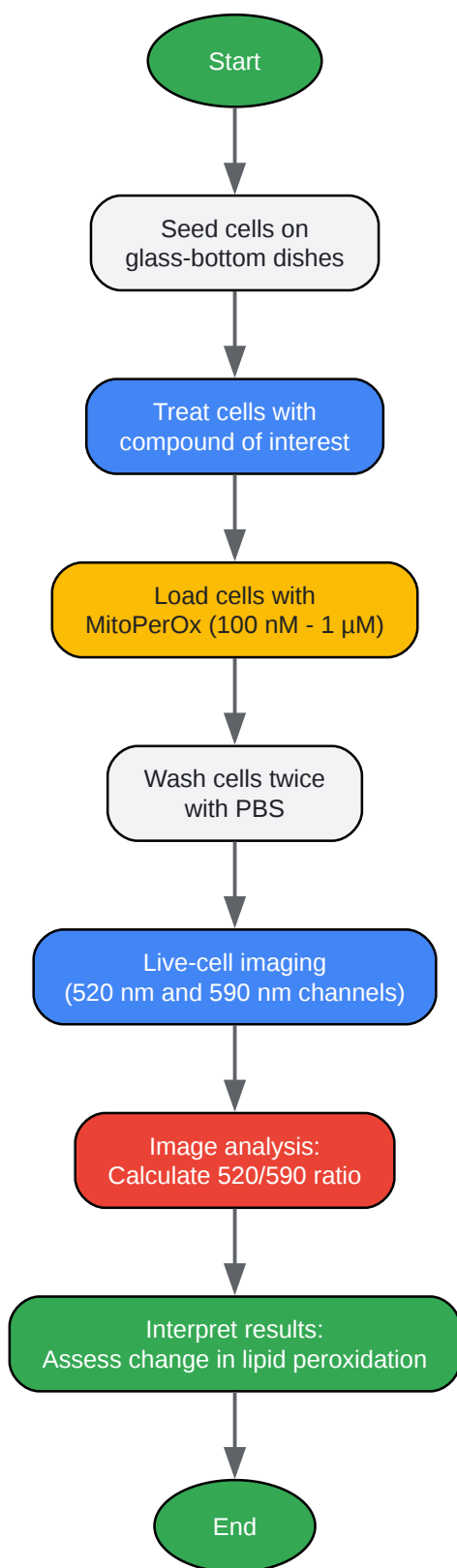
Procedure:

- Cell Seeding: Seed cells on a glass-bottom dish or coverslip at a density that will result in 50-70% confluency on the day of the experiment.
- **MitoPerOx** Loading:
  - Prepare a fresh working solution of **MitoPerOx** in pre-warmed, phenol red-free cell culture medium. The final concentration should be optimized for each cell type, typically ranging from 100 nM to 1 µM.
  - Remove the culture medium from the cells and wash once with pre-warmed PBS.
  - Add the **MitoPerOx** working solution to the cells and incubate for 30 minutes at 37°C in the dark.
- Washing:
  - Remove the **MitoPerOx** loading solution and wash the cells twice with pre-warmed PBS or phenol red-free medium.

- Add fresh, pre-warmed phenol red-free medium to the cells for imaging.
- Live-Cell Imaging:
  - Immediately transfer the cells to the fluorescence microscope equipped with an environmental chamber.
  - Acquire images using two emission channels:
    - Green channel (oxidized **MitoPerOx**): ~520 nm
    - Red channel (reduced **MitoPerOx**): ~590 nm
  - Use an excitation wavelength of approximately 488 nm.
  - Optimize acquisition settings (exposure time, laser power) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
- Data Analysis:
  - For each cell or region of interest (ROI), measure the mean fluorescence intensity in both the green and red channels.
  - Calculate the ratiometric value (e.g., Green Intensity / Red Intensity or 520 nm / 590 nm).
  - An increase in this ratio indicates an increase in mitochondrial lipid peroxidation.

## Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effect of a compound on mitochondrial lipid peroxidation using **MitoPerOx**.



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Caption: Experimental workflow for **MitoPerOx**-based analysis.

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## References

- 1. A ratiometric fluorescent probe for assessing mitochondrial phospholipid peroxidation within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MitoPerOx, fluorescent mitochondria-targeted lipid peroxidation probe (CAS 1392820-50-6) | Abcam [abcam.com]
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